molecular formula C22H16ClNO5S2 B2701171 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone CAS No. 686737-81-5

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Cat. No.: B2701171
CAS No.: 686737-81-5
M. Wt: 473.94
InChI Key: YKKOHRUBAMCGFI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a furan ring, and an oxazole ring with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. The furan ring can be synthesized through the cyclization of appropriate precursors. The oxazole ring with a tosyl group is often prepared via cyclization reactions involving amides and aldehydes. The final step involves the thiolation reaction to link the furan and oxazole rings to the ethanone backbone.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can be compared with other compounds that have similar structural features:

    1-(4-Chlorophenyl)-2-(furan-2-yl)ethanone: Lacks the oxazole ring and tosyl group.

    1-(4-Chlorophenyl)-2-(oxazol-5-yl)ethanone: Lacks the furan ring.

    1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-methyloxazol-5-yl)thio)ethanone: Has a methyl group instead of a tosyl group.

The presence of the tosyl group and the combination of furan and oxazole rings make this compound unique, potentially offering distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO5S2/c1-14-4-10-17(11-5-14)31(26,27)21-22(29-20(24-21)19-3-2-12-28-19)30-13-18(25)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKOHRUBAMCGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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